molecular formula C25H21N3O4 B7687788 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide

Cat. No. B7687788
M. Wt: 427.5 g/mol
InChI Key: MDEAJHOLJAIGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide, commonly known as HMN-214, is a small molecule inhibitor of tubulin polymerization. This compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical trials.

Mechanism of Action

HMN-214 works by inhibiting tubulin polymerization, which is a critical step in cell division. By preventing the formation of microtubules, HMN-214 disrupts the normal functioning of cancer cells and leads to their death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HMN-214 has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. HMN-214 has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of HMN-214 is its potent antitumor activity. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer treatments. However, there are also some limitations to using HMN-214 in lab experiments. For example, this compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, HMN-214 has a relatively short half-life, which can limit its effectiveness in some cases.

Future Directions

There are several potential future directions for research on HMN-214. One area of interest is the development of more effective delivery methods for this compound. For example, researchers could explore the use of nanoparticles or liposomes to improve the solubility and bioavailability of HMN-214. Another area of interest is the identification of biomarkers that could be used to predict the response of cancer cells to HMN-214. Finally, researchers could explore the potential use of HMN-214 in combination with other cancer treatments, such as chemotherapy or radiation therapy, to improve overall treatment outcomes.
Conclusion:
In conclusion, HMN-214 is a promising small molecule inhibitor of tubulin polymerization that has shown potent antitumor activity in preclinical studies. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on HMN-214. With further study, this compound could become a valuable addition to the arsenal of cancer treatments.

Synthesis Methods

The synthesis of HMN-214 involves a multi-step process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with p-tolyl isocyanate to form the desired benzamide derivative. Finally, the nitro group is introduced through nitration of the aromatic ring. The overall yield of this synthesis method is around 17%.

Scientific Research Applications

HMN-214 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers. HMN-214 has also been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-6-10-21(11-7-16)27(25(30)18-8-12-22(13-9-18)28(31)32)15-20-14-19-5-3-4-17(2)23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEAJHOLJAIGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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